3,6,8-Tribromo-2-methylimidazo[1,2-a]pyridine is a heterocyclic organic compound with the molecular formula and a molecular weight of 368.85 g/mol. This compound is characterized by its three bromine atoms substituted at the 3, 6, and 8 positions of the imidazo[1,2-a]pyridine ring structure. It is listed under the Chemical Abstracts Service number 306280-28-4 and is known for its potential biological activities.
3,6,8-Tribromo-2-methylimidazo[1,2-a]pyridine belongs to a class of compounds known as imidazo[1,2-a]pyridines, which are derived from both imidazole and pyridine structures. These compounds are often studied for their roles in biological systems and their potential as pharmaceuticals or agrochemicals. The presence of bromine atoms enhances the compound's reactivity and biological interactions.
The synthesis of 3,6,8-tribromo-2-methylimidazo[1,2-a]pyridine can be achieved through various methods:
The reactions typically require careful control of temperature and reaction time to ensure selective bromination without over-bromination or degradation of the desired product. The use of solvents such as ethanol or dimethylformamide may be employed to facilitate the reaction.
The molecular structure of 3,6,8-tribromo-2-methylimidazo[1,2-a]pyridine features a fused ring system consisting of a pyridine ring and an imidazole ring. The three bromine substituents are located at positions 3, 6, and 8 relative to the nitrogen atom in the imidazole part.
3,6,8-Tribromo-2-methylimidazo[1,2-a]pyridine can undergo various chemical reactions:
The reactivity of this compound is influenced by the electronic effects imparted by the bromine atoms, which can stabilize intermediates formed during these reactions.
The mechanism of action for compounds like 3,6,8-tribromo-2-methylimidazo[1,2-a]pyridine often involves interaction with biological macromolecules such as DNA or proteins. The presence of multiple bromine atoms may enhance its ability to form covalent bonds with nucleophilic sites in these macromolecules.
Research indicates that similar imidazo[1,2-a]pyridine derivatives can exhibit mutagenic properties due to their ability to interact with DNA bases, leading to potential carcinogenic effects .
3,6,8-Tribromo-2-methylimidazo[1,2-a]pyridine has potential applications in:
3,6,8-Tribromo-2-methylimidazo[1,2-a]pyridine exemplifies strategically halogenated heterocycles where bromine atoms induce distinct electronic and steric effects. The C3 bromine enhances electrophilicity for nucleophilic substitution, while C6/C8 bromines on the pyridine ring create electron-deficient domains, facilitating π-π stacking with biological targets. The 2-methyl group provides metabolic stability by blocking oxidative degradation. This combination elevates LogP (calculated: ~3.8) and polar surface area (~25 Ų), balancing lipophilicity for membrane penetration and aqueous solubility [1] [9]. Bromine’s size (van der Waals radius: 1.85 Å) enables optimal hydrophobic pocket filling in enzyme binding sites, as demonstrated in kinase inhibitors like CLK1 (IC₅₀: 4 nM for related brominated analogs) [1].
Imidazo[1,2-a]pyridines gained prominence with zolpidem (sedative-hypnotic, 1980s) and alpidem (anxiolytic). The 2000s saw scaffold diversification for antimicrobials and antivirals, with halogenation emerging as a key strategy to boost potency. Telacebec (Q203), a clinical-stage antitubercular imidazo[1,2-a]pyridine amide, validated halogenated derivatives against M. tuberculosis (MIC₉₀: ≤0.006 μM) [3]. The 2020s witnessed covalent inhibitors leveraging C3 bromine for KRAS G12C targeting, exemplified by compound I-11 (IC₅₀: 0.84 μM in NCI-H358 cells) [8]. This evolution underscores brominated analogs as privileged pharmacophores.
Synthesizing 3,6,8-tribromo derivatives requires precision bromination at electronically distinct positions. Traditional electrophilic bromination lacks regiocontrol, necessitating innovative methods. Current research focuses on:
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: